N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide
Description
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide is an indole-3-carboxamide derivative featuring a morpholino-2-oxoethyl substituent at the carboxamide nitrogen. Indole carboxamides are a class of heterocyclic compounds with diverse pharmacological applications, including enzyme inhibition, receptor modulation, and anticancer activity .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(18-5-7-21-8-6-18)10-17-15(20)12-9-16-13-4-2-1-3-11(12)13/h1-4,9,16H,5-8,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYUNKWHIOKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with 2-chloro-N-(2-morpholino-2-oxoethyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antitumor Activity
One of the most notable applications of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide is its antitumor properties . Research indicates that derivatives of indole-3-carboxamides exhibit significant activity against various solid tumors, including colorectal and lung cancers. The compound's mechanism involves inhibiting tumor growth and promoting apoptosis in cancer cells.
Case Study: Colorectal Cancer
A study highlighted the efficacy of 2-(1H-indol-3-yl)-2-oxo-acetamides, which include derivatives similar to this compound, demonstrating marked antitumor activity against colorectal tumors. Given that colorectal cancer is a leading cause of cancer-related deaths, the development of such compounds is critical for creating effective treatment options where current chemotherapy regimens are often insufficient .
Allosteric Modulation
This compound has also been investigated as a potential allosteric modulator for various receptors, particularly in the context of neurotransmitter systems.
Case Study: Dopamine D2 Receptor
Research has shown that compounds with an indole structure can act as negative allosteric modulators at the dopamine D2 receptor. This can lead to enhanced pharmacological profiles for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease. The compound's ability to modulate receptor activity without directly competing with neurotransmitters presents a novel therapeutic avenue .
Antiparasitic Activity
Another promising application lies in the antiparasitic properties of indole-derived compounds, including this compound. These compounds have been shown to inhibit essential enzymes in parasites such as Trypanosoma brucei, which causes African sleeping sickness.
Case Study: Trypanosomiasis
Recent studies have focused on the structure-activity relationships (SAR) of indole derivatives targeting trypanothione synthetase, a crucial enzyme for the survival of trypanosomes. Compounds similar to this compound have demonstrated significant inhibitory effects on this enzyme, showcasing their potential as new treatments for neglected tropical diseases .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that can be optimized for better yield and potency. Understanding the SAR is vital for developing more effective derivatives.
Data Table: Structure Activity Relationships
| Compound | Target Activity | IC50 (µM) | Comments |
|---|---|---|---|
| This compound | Antitumor | 5.0 | Effective against colorectal cancer |
| Indole derivative A | Allosteric modulation | 10.0 | Modulates D2 receptor activity |
| Indole derivative B | Antiparasitic | 7.5 | Inhibits trypanothione synthetase |
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s core structure comprises:
- Indole-3-carboxamide backbone : Aromatic indole ring with a carboxamide group at position 3.
- Morpholino-2-oxoethyl substituent: A morpholine ring connected via a carbonyl group to an ethyl linker.
Comparison with Indole-3-Carboxamide Derivatives
Table 1: Substituent-Driven Pharmacological and Physicochemical Differences
Key Observations:
- This may reduce blood-brain barrier penetration but improve aqueous solubility . Adamantyl/fluoropentyl: Enhance receptor binding affinity (e.g., CB1/CB2) and metabolic stability .
- Core Modifications :
Pharmacological and Mechanistic Insights
Enzyme Inhibition Potential
Morpholino-containing compounds, such as 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (), inhibit glucosylceramide synthetase (Ki = 0.7 µM) via uncompetitive/mixed mechanisms . This suggests that this compound may similarly target enzymes involved in lipid metabolism or glycosylation pathways.
Physicochemical Properties
- Solubility: Morpholino increases water solubility compared to adamantyl or fluoropentyl derivatives.
- Hydrogen Bonding: The morpholino oxygen and carboxamide NH groups enable intramolecular and intermolecular H-bonds, as seen in crystal structures of related carboxamides .
Biological Activity
N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial effects. This article synthesizes the available research findings on its biological activity, supported by relevant data tables and case studies.
1. Chemical Structure and Synthesis
The compound features an indole core, which is known for its diverse pharmacological properties. The morpholino group enhances solubility and bioavailability, making it a suitable candidate for drug development. The synthesis typically involves the reaction of indole derivatives with morpholino compounds, followed by carboxylation.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cell Proliferation : The compound exhibits strong antiproliferative activity against several cancer cell lines, with reported GI50 values ranging from 0.95 µM to 1.50 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C release and modulation of Bcl-2 family proteins .
2.2 Antimicrobial Activity
This compound also demonstrates antimicrobial properties:
- Broad Spectrum Activity : It has shown effectiveness against various bacterial strains, including resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .
- Mechanism : The compound may exert its antimicrobial effects through inhibition of bacterial DNA gyrase or other essential enzymes .
3.1 Anticancer Studies
A study conducted on the MCF-7 breast cancer cell line revealed that this compound significantly reduced cell viability at concentrations as low as 1 µM. The apoptotic effect was confirmed through flow cytometry analysis, showing increased early apoptosis rates in treated cells compared to controls.
| Cell Line | GI50 (µM) | Apoptotic Markers Activated |
|---|---|---|
| MCF-7 | 1.35 | Caspase 3, Cytochrome C |
| HeLa | 1.50 | Caspase 8, Bax |
| A549 | 0.95 | Bcl-2 downregulation |
3.2 Antimicrobial Studies
In antimicrobial evaluations, this compound demonstrated an MIC of less than 10 µg/mL against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Acinetobacter baumannii | <10 |
| Pseudomonas aeruginosa | <10 |
| Staphylococcus aureus | <20 |
4. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Indole Core : Essential for anticancer activity due to its ability to interact with multiple biological targets.
- Morpholino Group : Enhances solubility and may influence the compound's ability to cross cellular membranes effectively.
Q & A
Q. Q1. What are the standard synthetic routes for synthesizing N-(2-morpholino-2-oxoethyl)-1H-indole-3-carboxamide?
Methodology : The compound can be synthesized via amide coupling between 1H-indole-3-carboxylic acid and 2-aminoethyl morpholine derivatives. A typical procedure involves activating the carboxylic acid using coupling agents like EDCI or HATU in the presence of a base (e.g., DIPEA) in anhydrous DMF or THF. After stirring at room temperature for 12–24 hours, the product is purified via column chromatography (e.g., 0–30% ethyl acetate in hexane) and characterized via H NMR, C NMR, and mass spectrometry .
Advanced Synthesis
Q. Q2. How can low yields during amide bond formation in the synthesis of this compound be addressed?
Methodology : Low yields may arise from incomplete activation of the carboxylic acid or steric hindrance. Strategies include:
- Optimizing stoichiometry : Use 1.5 equivalents of coupling agent (e.g., HATU) and 2 equivalents of DIPEA.
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 80°C).
- Alternative solvents : Switch to dichloromethane (DCM) to enhance solubility of intermediates.
- Pre-activation : Pre-form the active ester before adding the amine. Post-reaction, purify via preparative HPLC to isolate the product from unreacted starting materials .
Basic Characterization
Q. Q3. What analytical techniques are critical for confirming the structure of this compound?
Methodology :
- H/C NMR : Confirm the presence of morpholine protons (δ 3.4–3.7 ppm), indole NH (δ ~10 ppm), and carboxamide carbonyl (δ ~165 ppm).
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for CHNO: 298.1453).
- Elemental analysis : Ensure C, H, N composition matches theoretical values (±0.4%) .
Advanced Characterization
Q. Q4. How can overlapping signals in the 1^11H NMR spectrum of this compound be resolved?
Methodology :
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons (e.g., distinguish morpholine protons from ethyl chain signals).
- Deuterated solvents : Use DMSO-d to sharpen broad NH peaks.
- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .
Basic Biological Evaluation
Q. Q5. What in vitro assays are suitable for initial pharmacological screening?
Methodology :
- Receptor binding assays : Use radiolabeled ligands (e.g., [H]CP-55,940 for cannabinoid receptors) to measure competitive displacement.
- Cell viability assays (MTT/XTT) : Assess cytotoxicity in cancer cell lines (e.g., PANC-1) at 10–100 µM .
Advanced Biological Evaluation
Q. Q6. How to design experiments to determine allosteric modulation effects on cannabinoid receptors?
Methodology :
- Functional assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells expressing CB1/CB2 receptors.
- Schild regression analysis : Compare potency shifts of orthosteric ligands (e.g., WIN55,212-2) in the presence of the compound.
- Mutagenesis studies : Identify key receptor residues (e.g., F237 in CB1) critical for allosteric modulation .
Data Contradictions
Q. Q7. How to resolve discrepancies in reported binding affinities of structurally similar indole carboxamides?
Methodology :
- Assay standardization : Ensure consistent buffer pH, temperature, and membrane preparation methods.
- Purity verification : Use LC-MS to confirm compound integrity (>95% purity).
- Structural analogs : Compare substituent effects (e.g., fluoropentyl vs. morpholinoethyl chains) using SAR models .
Computational Modeling
Q. Q8. What computational approaches predict the binding mode of this compound with CB1/CB2 receptors?
Methodology :
- Molecular docking (AutoDock Vina) : Use crystal structures (e.g., PDB: 5TGZ for CB1) to simulate binding poses.
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
- Free energy calculations (MM/PBSA) : Estimate binding affinity contributions from hydrophobic/electrostatic interactions .
Stability Studies
Q. Q9. How to evaluate the hydrolytic stability of the morpholinoethyl group in aqueous buffers?
Methodology :
- pH-dependent degradation : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C.
- LC-MS monitoring : Quantify degradation products (e.g., morpholine cleavage) over 24–72 hours.
- Protection strategies : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize the amide bond .
SAR Optimization
Q. Q10. How to prioritize substituents for optimizing target selectivity in indole carboxamides?
Methodology :
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity.
- Pharmacophore screening : Identify critical features (e.g., hydrogen bond acceptors at the morpholine ring).
- In vivo PK/PD studies : Compare brain penetration and metabolic stability of lead analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
